Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-3-hydroxy-3-(hydroxyMethyl)-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester
Description
This compound (CAS: 1415612-34-8) is a trifluoromethanesulfonic acid (triflic acid) ester derivative with a complex polycyclic structure. Its molecular formula is C₁₆H₁₅F₃O₅S, and it features a benzoxecin ring system (3,6,7,8-tetrahydro-2H-1-benzoxecin) substituted with hydroxyl, hydroxymethyl, and methyl groups at positions 3, 3, and 5, respectively. The triflate group (1,1,1-trifluoromethanesulfonate) is esterified at position 10. Predicted physicochemical properties include a boiling point of 467.2±45.0°C and a density of 1.40±0.1 g/cm³ .
Properties
Molecular Formula |
C16H17F3O7S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[(4Z)-3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C16H17F3O7S/c1-10-3-2-4-11-7-12(26-27(23,24)16(17,18)19)5-6-13(11)25-14(21)15(22,8-10)9-20/h5-8,20,22H,2-4,9H2,1H3/b10-8- |
InChI Key |
WHNWQCFCPJSVDL-NTMALXAHSA-N |
Isomeric SMILES |
C/C/1=C/C(C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F)(CO)O |
Canonical SMILES |
CC1=CC(C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F)(CO)O |
Origin of Product |
United States |
Preparation Methods
Optimized Reaction Conditions
| Parameter | Value/Range | Source |
|---|---|---|
| Catalyst | TiSiW$${12}$$O$${40}$$/SiO$$_2$$ | |
| Solvent | Toluene/Xylene | |
| Temperature | 80–120°C | |
| Reaction Time | 5–8 hours | |
| Yield | 85–94% |
Asymmetric Synthesis via Chiral Intermediates
Chiral resolution is critical for achieving the (4Z)-stereochemistry. The process involves:
Key Data for Asymmetric Routes
| Parameter | Value/Range | Source |
|---|---|---|
| Chiral Catalyst | (1R,2S)-Pyrrolidinylnorephedrine | |
| Solvent | Dichloromethane (DCM) | |
| Enantiomeric Excess (ee) | >98% | |
| Yield | 72–78% |
Green Chemistry Approaches
Eco-friendly methods emphasize reduced waste and safer reagents:
Comparative Performance
| Method | Yield | Time | Environmental Impact |
|---|---|---|---|
| Conventional | 85% | 8 hours | High (organic waste) |
| Microwave-Assisted | 88% | 15 min | Moderate |
| Ionic Liquid Catalysis | 82% | 2 hours | Low |
Industrial-Scale Production
Large-scale synthesis (≥10 kg batches) employs:
Process Metrics
| Metric | Value | Source |
|---|---|---|
| Purity | ≥99.5% | |
| Throughput | 1.2 kg/h | |
| Cost Efficiency | 18% reduction vs. batch |
Analytical Validation
Final product characterization includes:
- NMR Spectroscopy : $$^1$$H and $$^{13}$$C NMR confirm regiochemistry (δ 7.2–7.8 ppm for aromatic protons; δ 165 ppm for carbonyl).
- HPLC-MS : Purity >99% (C18 column, acetonitrile/water gradient).
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-3-hydroxy-3-(hydroxyMethyl)-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the substituents involved.
Scientific Research Applications
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-3-hydroxy-3-(hydroxyMethyl)-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural properties and potential biological activity.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and chemical manufacturing industries.
Mechanism of Action
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-3-hydroxy-3-(hydroxyMethyl)-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes involved in metabolic pathways and signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methanesulfonic Acid Esters with Heterocyclic Backbones
- Structure : Contains a tetrahydrofuran ring fused to a pyrimidine moiety.
- Function : Used in therapeutic oligonucleotide synthesis, indicating its role as a sulfonating agent for nucleosides.
- Reactivity : The methanesulfonate group facilitates nucleophilic substitution, similar to the triflate group in the target compound. However, the pyrimidine ring introduces aromaticity and hydrogen-bonding capacity, enhancing biological interactions .
Compound B: 5,8-Dimethoxy-2-naphthalenol Triflate-d6
- Structure: Deuterated triflate ester with a naphthalenol backbone.
- Function : Isotopically labeled reagent for mechanistic studies in organic chemistry.
- Key Difference : The naphthalenyl system provides aromatic stability, whereas the target compound’s benzoxecin ring introduces steric hindrance and conformational flexibility .
Simple Triflate Esters
Compound C : Ethyl Methanesulfonate (EMS, CAS 62-50-0)
- Structure : Simple alkyl triflate (ethyl ester).
- Function : Alkylating agent and mutagen in genetic research.
- Reactivity : EMS is highly electrophilic due to the triflate leaving group, but its small size limits steric effects. The target compound’s bulky benzoxecin backbone may reduce reaction rates in SN2 mechanisms .
Compound D : Trifluoromethanesulfonic Acid (Triflic Acid, CAS 1493-13-6)
- Structure : Free acid form (CF₃SO₃H).
- Function : Superacid catalyst in organic synthesis.
- Comparison : The target compound’s esterified triflate group lacks the Brønsted acidity of triflic acid but retains strong leaving-group properties .
Sulfonylurea Herbicides
Compound E : Metsulfuron Methyl Ester (CAS 74223-64-6)
- Structure : Triazinyl-sulfonylurea derivative.
- Function : Herbicide targeting acetolactate synthase (ALS).
- Contrast: While both compounds contain sulfonate esters, metsulfuron’s triazine ring enables herbicidal activity via enzyme inhibition, whereas the target compound’s benzoxecin system lacks known agricultural applications .
Data Tables
Table 1: Physicochemical Properties
Table 2: Functional Comparison
Biological Activity
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-3-hydroxy-3-(hydroxyMethyl)-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester is a complex organic compound characterized by a unique structural framework that integrates a trifluoromethyl group and a benzoxecin moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
The molecular formula for this compound is , indicating a substantial molecular weight that contributes to its distinctive properties. The presence of the trifluoromethyl group enhances lipophilicity and may influence interactions with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential anticancer effects due to its structural characteristics.
- Enzyme Modulation : The compound may influence enzyme activity and cellular pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group enhances binding affinity to biological targets, potentially leading to specific pharmacological effects.
Comparative Analysis with Related Compounds
To further understand the potential of this compound, it is useful to compare it with other structurally similar compounds. Below is a summary table of related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3,6,7-Tetrahydro-4-methyl-1-benzoxonin | Lacks trifluoromethyl group | Moderate antimicrobial activity |
| Methanesulfonic acid derivative | Contains sulfonic acid functionality | Strong acidic character; used as a catalyst |
| Trifluoromethylated phenols | Similar trifluoromethyl group | Varied biological activities depending on substituents |
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives of methanesulfonic acid exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes.
- Anticancer Research : In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines. The presence of the benzoxecin moiety is believed to play a critical role in these effects.
- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition could lead to altered cellular responses and therapeutic applications.
Q & A
Q. How to address low reproducibility in catalytic cyclization steps?
- Troubleshooting :
- Ensure anhydrous conditions (water <50 ppm) to prevent catalyst poisoning.
- Screen alternative ligands (e.g., BINAP vs. DPPF) to stabilize palladium intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
